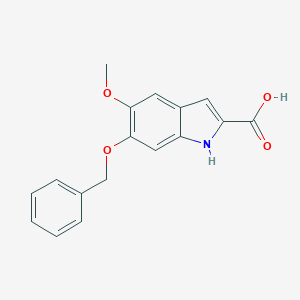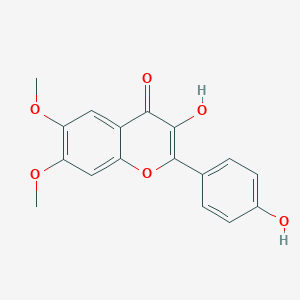
Hortensin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hortensin is a naturally occurring compound that is found in various plants, including hydrangeas. This compound has been the subject of extensive scientific research due to its potential therapeutic applications. Hortensin has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of hortensin is not fully understood. However, it is believed to act through various pathways, including the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells. Hortensin has also been shown to have anti-oxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Hortensin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the expression of inflammatory mediators, including cytokines and chemokines. Hortensin has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in animal models. Additionally, hortensin has been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hortensin has several advantages for lab experiments. It is readily available from plant sources, and its synthesis method is well-established. Hortensin has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research. However, there are also limitations to using hortensin in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for hortensin research. One area of focus is the development of hortensin-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of hortensin and its effects on various cell types. Finally, there is a need for more studies on the safety and efficacy of hortensin in animal models and humans.
Conclusion:
In conclusion, hortensin is a naturally occurring compound that has been the subject of extensive scientific research due to its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to using hortensin in lab experiments, there are also several future directions for research, including the development of hortensin-based therapeutics and further studies on its mechanism of action.
Métodos De Síntesis
Hortensin can be synthesized from various plant sources, including hydrangeas. The synthesis method involves the extraction of the compound from the plant material, followed by purification and isolation. The purity of the compound is essential for its use in scientific research applications.
Aplicaciones Científicas De Investigación
Hortensin has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Hortensin has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects.
Propiedades
Número CAS |
123442-39-7 |
|---|---|
Nombre del producto |
Hortensin |
Fórmula molecular |
C17H14O6 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-11-12(8-14(13)22-2)23-17(16(20)15(11)19)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
Clave InChI |
HJNLHRFLGKGWLI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC |
Otros números CAS |
123442-39-7 |
Sinónimos |
3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one hortensin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
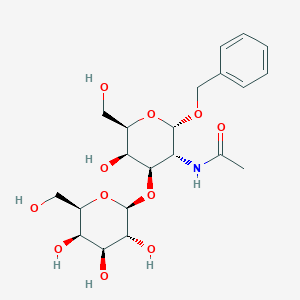
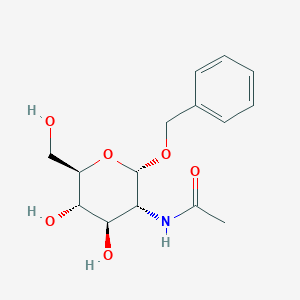
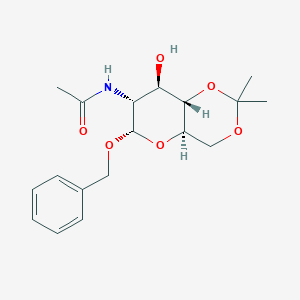

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)

![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)


